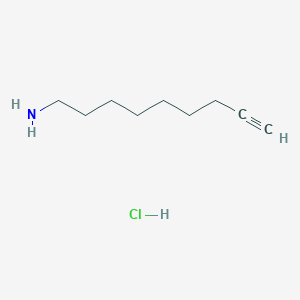
Non-8-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-8-yn-1-amine hydrochloride is an organic compound with the molecular formula C9H18ClN. It is a derivative of non-8-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is of interest due to its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Non-8-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of non-8-yn-1-amine with hydrochloric acid. The reaction typically occurs under mild conditions, where the amine group is protonated to form the hydrochloride salt.
Another method involves the use of coupling reactions, such as the A3 coupling reaction, which combines an alkyne, an amine, and an aldehyde in the presence of a catalyst to form propargylamines . This method is advantageous due to its efficiency and the ability to perform the reaction under solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Non-8-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Non-8-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with alkyne functionalities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of non-8-yn-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the alkyne and amine groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
Comparación Con Compuestos Similares
Non-8-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
Propargylamine hydrochloride: Similar in structure but with a shorter carbon chain.
2-Propyn-1-amine hydrochloride: Another alkyne-containing amine with different reactivity due to its shorter chain length.
The uniqueness of this compound lies in its longer carbon chain, which provides different reactivity and applications compared to shorter-chain alkynes.
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
non-8-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H |
Clave InChI |
DGCIPBLDYMLKMS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
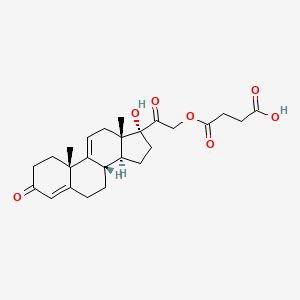

![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
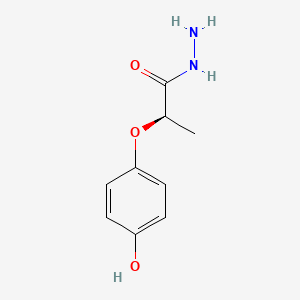
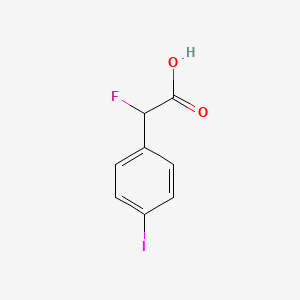


![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
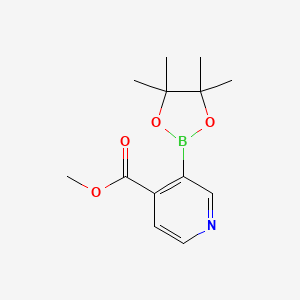
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

